molecular formula C9H11FN2O2 B8498245 Ethyl 2-(4-fluorophenyl)hydrazinecarboxylate

Ethyl 2-(4-fluorophenyl)hydrazinecarboxylate

Cat. No.: B8498245
M. Wt: 198.19 g/mol
InChI Key: ASLLHKMBHRQSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-fluorophenyl)hydrazinecarboxylate is a useful research compound. Its molecular formula is C9H11FN2O2 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

ethyl N-(4-fluoroanilino)carbamate

InChI

InChI=1S/C9H11FN2O2/c1-2-14-9(13)12-11-8-5-3-7(10)4-6-8/h3-6,11H,2H2,1H3,(H,12,13)

InChI Key

ASLLHKMBHRQSCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-fluorophenylhydrazine hydrochloride (2 g, 12.05 mmol) in THF (60 mL) is added DIPEA (6 mL, 34.40 mmol), ethyl chloroformate (1.2 mL, 12.55 mmol) and 4-dimethylaminopyridine (0.16 g, 1.31 mmol). The mixture is stirred at RT for 4 hours. The reaction is diluted with water and extracted with EtOAc, the organic phase is washed with saturated aqueous sodium chloride, dried over Na2SO4 and concentrated. The residue is purified by column chromatography on silica gel, eluting with DCM then DCM:MeOH (80:1) to afford the title compound (1.92 g, 80.5% yield). MS (m/z): 199 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80.5%

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